1-(4-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Description
1-(4-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C25H23ClFN3O3S and its molecular weight is 499.99. The purity is usually 95%.
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Scientific Research Applications
Cyclodextrin Complexation and Molecular Devices
Research has shown that urea-linked cyclodextrins can form complexes with various molecules, leading to the development of molecular devices based on photoisomerization reactions. This application highlights the potential of urea derivatives in creating responsive systems for technological and scientific purposes (J. Lock et al., 2004).
Synthesis and Environmental Applications
The synthesis of specific urea derivatives under certain conditions demonstrates their potential in environmental applications, including the degradation of herbicides in soil and water. This research points towards the use of urea derivatives in addressing contamination and promoting environmental sustainability (Seema B. Sharma et al., 2012).
Advanced Materials and Drug Synthesis
Urea derivatives are also significant in the synthesis of advanced materials and drugs, offering a pathway to design novel compounds with specific properties. For instance, the development of nonpeptide CCR1 antagonists showcases the medicinal chemistry applications of these compounds (P. Mäding et al., 2006).
Metal Organic Frameworks (MOFs)
The self-assembly of urea derivatives with metal ions to form metal-organic cages suggests their utility in creating new materials with potential applications in catalysis, gas storage, and separation technologies (S. Yi et al., 2012).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN3O3S/c1-17-24(34(32,33)15-14-28-25(31)29-21-12-8-19(26)9-13-21)22-4-2-3-5-23(22)30(17)16-18-6-10-20(27)11-7-18/h2-13H,14-16H2,1H3,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFHUTDJYBJPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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